molecular formula C23H14BrFN2O B5343516 2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile

2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile

Cat. No.: B5343516
M. Wt: 433.3 g/mol
InChI Key: WCHHPNGJXYHMAV-JAIQZWGSSA-N
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Description

2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes bromine, cyano, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a suitable precursor, followed by the introduction of the cyano and fluorophenyl groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving cell signaling and molecular interactions.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in scientific research and industry.

Properties

IUPAC Name

2-[[4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrFN2O/c24-21-7-10-23(28-15-18-4-2-1-3-17(18)13-26)19(12-21)11-20(14-27)16-5-8-22(25)9-6-16/h1-12H,15H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHHPNGJXYHMAV-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C(/C#N)\C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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